molecular formula C24H18O2 B14427925 Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- CAS No. 80648-54-0

Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans-

Cat. No.: B14427925
CAS No.: 80648-54-0
M. Wt: 338.4 g/mol
InChI Key: RAKMLSCTYIKKLU-URXFXBBRSA-N
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Description

Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a complex organic compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by multiple aromatic rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, commonly occurring in the presence of specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity and properties of PAHs.

    Biology: It is investigated for its potential biological activities, including its interactions with enzymes and cellular components.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and cancer treatment.

    Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, such as its role in inhibiting carcinogenesis or its function as a chemical intermediate.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(a,i)pyrene: Another PAH with a similar structure but different functional groups.

    Benzo(a)pyrene: A well-known PAH with significant biological activity.

    Dibenzo(b,def)chrysene: A structurally related compound with distinct properties.

Uniqueness

Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific arrangement of hydroxyl groups and its tetrahydro configuration

Properties

CAS No.

80648-54-0

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

(5S,6S)-hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),8,10,12,14,16,18,20(24),21-decaene-5,6-diol

InChI

InChI=1S/C24H18O2/c25-21-10-9-17-19-8-7-18-16-4-2-1-3-13(16)11-14-5-6-15(23(19)22(14)18)12-20(17)24(21)26/h1-8,11-12,21,24-26H,9-10H2/t21-,24-/m0/s1

InChI Key

RAKMLSCTYIKKLU-URXFXBBRSA-N

Isomeric SMILES

C1CC2=C(C=C3C=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6)[C@@H]([C@H]1O)O

Canonical SMILES

C1CC2=C(C=C3C=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6)C(C1O)O

Origin of Product

United States

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